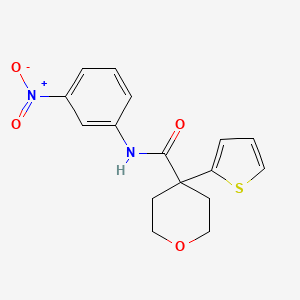

![molecular formula C22H22N6O B2694482 7-(4-Methoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338403-71-7](/img/structure/B2694482.png)

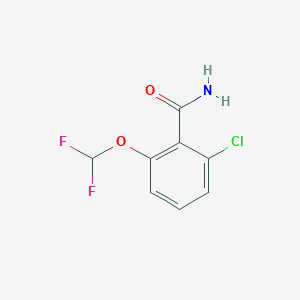

7-(4-Methoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential applications in various fields .

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by a fused-ring structure .Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines can vary widely depending on the specific substituents present in the molecule .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines are known for their excellent thermal stability . They also tend to have high densities and positive heats of formation .Scientific Research Applications

Synthesis and Chemical Properties

A significant area of research is the synthesis and structural analysis of triazolopyrimidine derivatives, including compounds like 7-(4-Methoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine. Studies have explored the methods for preparing these compounds and their chemical behaviors. For instance, research conducted by Makisumi and Kanō (1963) delved into the alkyl rearrangement of similar triazolopyrimidines, highlighting the compound's structural dynamics under certain conditions (Makisumi & Kanō, 1963). Further, the work on aminoazoles by Fedorova et al. (2003) for the synthesis of azolopyrimidines showcases the compound's synthetic versatility and the interest in modifying its structure for various applications (Fedorova et al., 2003).

Biological Activity

Research into the biological activities of triazolopyrimidine derivatives is another vital application. Gilava et al. (2020) synthesized a series of triazolopyrimidines and evaluated their antimicrobial and antioxidant activities, indicating the potential use of these compounds in developing new antimicrobial agents (Gilava et al., 2020). Similarly, a study by Okasha et al. (2016) on chromene molecules, including triazolopyrimidine derivatives, reported promising antibacterial activities, suggesting their application in antimicrobial drug discovery (Okasha et al., 2016).

Pharmacological Applications

The pharmacological potential of triazolopyrimidine derivatives, including adenosine receptor affinity and selectivity, has been explored in various studies. Squarcialupi et al. (2017) synthesized new derivatives targeting human adenosine receptors, indicating the compound's relevance in developing therapeutics for conditions mediated by these receptors (Squarcialupi et al., 2017).

Advanced Materials and Chemical Synthesis

The compound's role in the synthesis of advanced materials and as intermediates in organic synthesis has also been documented. Castillo et al. (2018) reported the use of pyrazolopyrimidines as intermediates for synthesizing novel functional fluorophores, highlighting their importance in developing new materials with specific optical properties (Castillo et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O/c1-29-19-9-7-17(8-10-19)20-11-12-23-21-24-22(25-28(20)21)27-15-13-26(14-16-27)18-5-3-2-4-6-18/h2-12H,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIHZEVHFLGLQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Methoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

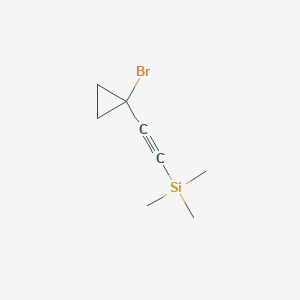

![2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine](/img/structure/B2694400.png)

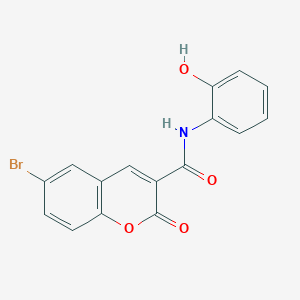

![3-[(2S,3R,4S,5R,6R)-3,5-Dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2694420.png)